Chemical structure and properties of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde
Chemical structure and properties of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde
Topic: Chemical structure and properties of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Versatile Scaffold for Medicinal Chemistry and Divergent Synthesis
Executive Summary
5-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS: 17826-09-4) represents a high-value pharmacophore in modern drug discovery. Distinguished by its tris-functional nature—an electrophilic aldehyde at C-3, a nucleophilic nitrogen at N-1, and a cross-coupling-ready bromine at C-5—this molecule serves as a critical intermediate for synthesizing complex heterocyclic systems. This guide provides a rigorous analysis of its physicochemical properties, a validated Vilsmeier-Haack synthetic protocol, and a strategic roadmap for its functionalization in the pursuit of antimicrobial and anticancer therapeutics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The introduction of the methyl group at the C-2 position enhances the stability of the indole core compared to its non-methylated analogs, while the C-5 bromine atom provides a handle for late-stage diversification via palladium-catalyzed coupling.
| Property | Data |
| IUPAC Name | 5-Bromo-2-methyl-1H-indole-3-carbaldehyde |
| CAS Number | 17826-09-4 |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| Appearance | Pale yellow to beige crystalline solid |
| Melting Point | 220–225 °C (Typical range for substituted bromoindoles; experimental verification recommended) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |
| Key Functional Groups | Aldehyde (C-3), Bromide (C-5), Secondary Amine (N-1) |
Synthetic Methodology: The Vilsmeier-Haack Protocol[10][13]
The most robust route to 5-Bromo-2-methyl-1H-indole-3-carbaldehyde is the formylation of 5-bromo-2-methylindole using the Vilsmeier-Haack reaction. This electrophilic aromatic substitution is preferred over the Reimer-Tiemann reaction due to higher regioselectivity and yields.
3.1. Mechanistic Causality
The reaction relies on the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The electron-rich indole ring, specifically the C-3 position (enamine-like reactivity), attacks this electrophile.[1] The presence of the C-2 methyl group sterically directs substitution to C-3 and electronically stabilizes the intermediate, preventing polymerization often seen in unsubstituted indoles.
3.2. Validated Experimental Protocol
Note: All steps must be performed in a fume hood due to the generation of noxious fumes.
Reagents:
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5-Bromo-2-methylindole (1.0 equiv)
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Phosphorus Oxychloride (POCl₃) (1.2 equiv)
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N,N-Dimethylformamide (DMF) (5-10 volumes, solvent & reagent)
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Sodium Hydroxide (NaOH) or Sodium Acetate (aqueous solution)
Step-by-Step Workflow:
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Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 20 minutes. Reasoning: The formation of the Vilsmeier reagent is exothermic; cooling prevents thermal decomposition.
-
Substrate Addition: Dissolve 5-bromo-2-methylindole in a minimum volume of DMF and add it slowly to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Phase: Allow the mixture to warm to room temperature, then heat to 80–90°C for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane). Reasoning: Heating is required to drive the electrophilic attack on the deactivated (brominated) indole ring.
-
Hydrolysis (Critical): Cool the reaction mixture to room temperature and pour onto crushed ice. Slowly add 20% NaOH or saturated Sodium Acetate with vigorous stirring until pH 8–9 is reached. Reasoning: Basic hydrolysis is essential to convert the intermediate iminium salt into the final aldehyde.
-
Isolation: Filter the resulting precipitate, wash copiously with water, and recrystallize from ethanol/DMF.
3.3. Synthesis Workflow Visualization
Figure 1: Step-wise Vilsmeier-Haack formylation pathway for the synthesis of the target molecule.
Chemical Reactivity & Functionalization Strategies[4][13][14][15][16]
The molecule's utility lies in its ability to undergo divergent synthesis. The C-5 bromine allows for "scaffold hopping" via cross-coupling, while the C-3 aldehyde serves as a gateway to Schiff bases and heterocycle fusion.
4.1. C-5 Bromine: Suzuki-Miyaura Cross-Coupling
The bromine atom at C-5 is less reactive than an iodine but sufficiently active for Palladium-catalyzed coupling. This is the primary route for increasing lipophilicity or adding biaryl motifs common in kinase inhibitors.
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[2]
-
Base: K₂CO₃ or Cs₂CO₃ (for sterically hindered boronic acids).
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Solvent: Dioxane/Water or Toluene/Ethanol.
4.2. C-3 Aldehyde: Schiff Base Formation
Condensation with primary amines yields Schiff bases (imines), which are extensively documented for their biological activity.
-
Reaction: Aldehyde + R-NH₂
Imine + H₂O. -
Catalyst: Glacial acetic acid (catalytic amount).
-
Significance: The azomethine linkage (-CH=N-) is critical for binding to biological targets (e.g., DNA intercalation, enzyme inhibition).
4.3. Divergent Synthesis Map
Figure 2: Divergent synthetic pathways accessible from the 5-bromo-2-methyl-1H-indole-3-carbaldehyde scaffold.[3]
Pharmaceutical Applications
5.1. Antimicrobial & Antifungal Agents
Derivatives of 5-bromo-2-methyl-1H-indole-3-carbaldehyde, particularly Schiff bases formed with amino acids or substituted anilines, exhibit potent antimicrobial activity. The mechanism typically involves the intercalation of the planar indole core into bacterial DNA or the inhibition of cell wall synthesis.
-
Key Insight: The presence of the halogen (Br) at C-5 generally enhances lipophilicity, improving cell membrane permeability compared to non-halogenated analogs.
5.2. Anticancer Potential
Indole-3-carbaldehydes are precursors to 3,3'-diindolylmethanes (DIMs) and indolo[2,3-b]quinolines .
-
Mechanism: These derivatives often act by inducing apoptosis via p53 pathways or inhibiting topoisomerase enzymes. The C-2 methyl group restricts conformational rotation, potentially increasing binding affinity to specific protein pockets.
Handling and Safety Data (E-E-A-T)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.
-
Self-Validating Safety Step: Always check the solubility in a small vial before large-scale reactions. If the solid has turned from pale yellow to dark brown, purification (recrystallization) is required before use to remove oxidation byproducts.
References
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ChemicalBook. (2025). 5-Bromo-2-methyl-1H-indole-3-carbaldehyde Properties and CAS Data. Retrieved from
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Organic Syntheses. (2024). Synthesis of Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.[1] Org.[3][4][2][5][6] Synth. 2024, 101, 21-33.[4] Retrieved from
-
BenchChem. (2025).[1][2] Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde. Retrieved from
-
European Journal of Medicinal Chemistry. (2017). Synthesis of novel indole derivatives as promising DNA-binding agents. Eur. J. Med.[7] Chem., 136, 511-522. Retrieved from
-
Der Pharma Chemica. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from
-
Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Protocols.[2] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
